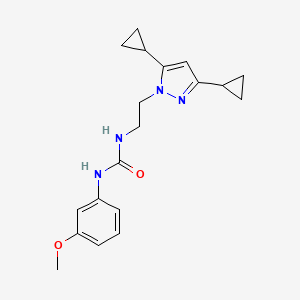
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is commonly referred to as DCPU and has been studied extensively for its unique properties and potential uses.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
X-ray Powder Diffraction Data : A study presented the X-ray powder diffraction data of a related compound, highlighting its importance as an intermediate in the synthesis of anticoagulant drugs. This methodological approach could be relevant for understanding the crystalline structure of similar compounds (Wang et al., 2017).
Functionalization Reactions and Antimicrobial Activity : Research on the functionalization reactions of pyrazole derivatives explored their conversion into novel compounds with antimicrobial properties. This indicates the potential of pyrazole-based compounds for developing new antimicrobials (Korkusuz, Yıldırım, & Albayrak, 2013).
Gelation Studies : The gelation properties of a cyclic nucleotide inhibitor were examined, revealing how pyrazole derivatives can interact with biological structures and form gels, which could have applications in drug delivery systems (Kirschbaum & Wadke, 1976).
Potential Applications in Medicine
Antitumor Agents : A study on the synthesis and antitumor activities of chiral isomers of a pyrazine derivative provides insights into the pharmacological potential of similar compounds. Such research highlights the importance of stereochemistry in developing potent biological agents (Temple & Rener, 1992).
Antimicrobial and Anticancer Properties : Novel pyrazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating the significant therapeutic potential of compounds within this chemical class (Hafez, El-Gazzar, & Al-Hussain, 2016).
Propriétés
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-16-4-2-3-15(11-16)21-19(24)20-9-10-23-18(14-7-8-14)12-17(22-23)13-5-6-13/h2-4,11-14H,5-10H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEHGWRVIMRSRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2819255.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide](/img/structure/B2819256.png)

![4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2819258.png)
![2-Methyl-3-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2819259.png)
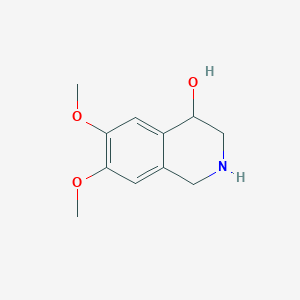

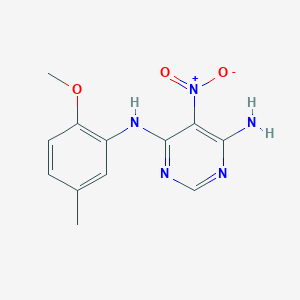
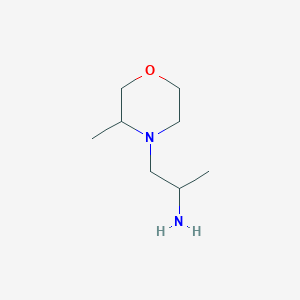
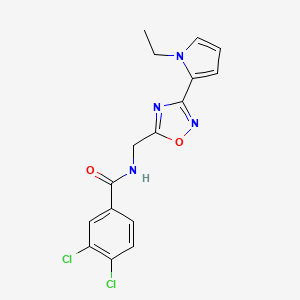
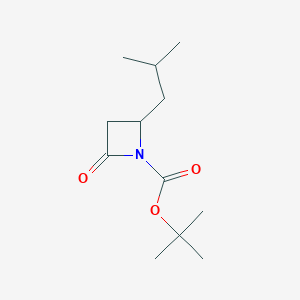
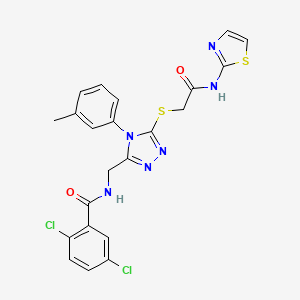

![2-[1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819278.png)
